[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
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Description
Synthesis Analysis
The synthesis of steroidal compounds, such as the title compound, often involves complex multi-step reactions. A related synthesis involves the crystal structure of a steroidal system where rings A and C adopt chair conformations, highlighting the intricacies of steroidal synthesis and the conformations these molecules can adopt (Sheng-Bin Zhou et al., 2015)(Sheng-Bin Zhou et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds often involves a fused four-ring system, with varying conformations for each ring, such as chair, half-chair, and envelope conformations. These conformations play a crucial role in the chemical properties and reactivity of the compound (Sheng-Bin Zhou et al., 2015)(Sheng-Bin Zhou et al., 2015).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes and their derivatives undergo various chemical reactions, including aromatisation, which has been discussed for derivatives synthesized from testosterone or substituted naphthalenes (O. Ribeiro et al., 1983)(O. Ribeiro et al., 1983). These reactions are essential for understanding the reactivity of such compounds.
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns, have been characterized for related steroidal compounds. For instance, the crystal structure of a steroidal intermediate showed how intermolecular interactions can influence the overall stability and arrangement in the solid state (Q. Nie et al., 2006)(Q. Nie et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents or under certain conditions, can be inferred from studies on related compounds. For example, the synthesis and characterization of derivatives highlight the potential transformations these molecules can undergo, providing insights into their chemical behavior (A. Banaei et al., 2016)(A. Banaei et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6alpha,9alpha-Difluoroprednisolone 17-Acetate is the glucocorticoid receptor (GR), also known as NR3C1 . This receptor is a member of the nuclear receptor family of intracellular receptors and plays a crucial role in the regulation of inflammation and immune response.
Mode of Action
6alpha,9alpha-Difluoroprednisolone 17-Acetate, like other glucocorticoids, binds to the GR. Upon binding, the receptor undergoes a conformational change that allows it to translocate into the nucleus. Inside the nucleus, the glucocorticoid-GR complex binds to glucocorticoid response elements (GREs) in the DNA, leading to the transcription of anti-inflammatory and immunosuppressive genes .
Biochemical Pathways
The activation of the GR by 6alpha,9alpha-Difluoroprednisolone 17-Acetate leads to the modulation of several biochemical pathways. These include the suppression of pro-inflammatory cytokines like interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-alpha), and the promotion of anti-inflammatory proteins like annexin A1 and MAP kinase phosphatase-1 .
Pharmacokinetics
Like other glucocorticoids, it is expected to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of 6alpha,9alpha-Difluoroprednisolone 17-Acetate is a potent anti-inflammatory and immunosuppressive effect. This is due to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Action Environment
The action of 6alpha,9alpha-Difluoroprednisolone 17-Acetate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy. Additionally, factors such as pH and temperature can affect its stability .
properties
IUPAC Name |
[(6S,8S,10S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18?,20-,21-,22-,23?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMLBBSUGDKFDL-IGTSIVQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha,9alpha-Difluoroprednisolone 17-Acetate |
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